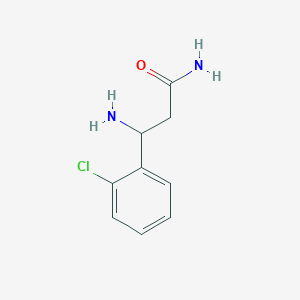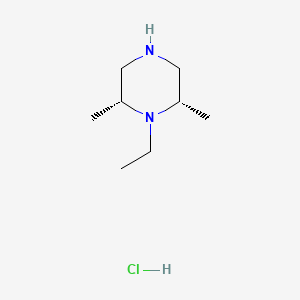![molecular formula C22H23N3 B13243941 2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline](/img/structure/B13243941.png)
2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline is a complex organic compound with a molecular formula of C22H23N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline typically involves multiple steps. One common method includes the reaction of 2-methylquinoline with 4-phenylcyclohexanone in the presence of hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the hydrazone intermediate, which then cyclizes to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Halogenated or aminated quinoline derivatives.
Applications De Recherche Scientifique
2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Methylquinoline: A simpler derivative with similar chemical properties.
4-Phenylquinoline: Another derivative with potential bioactivity.
Uniqueness
2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazone linkage and phenylcyclohexylidene moiety contribute to its potential as a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C22H23N3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-methyl-N-[(4-phenylcyclohexylidene)amino]quinolin-4-amine |
InChI |
InChI=1S/C22H23N3/c1-16-15-22(20-9-5-6-10-21(20)23-16)25-24-19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-10,15,18H,11-14H2,1H3,(H,23,25) |
Clé InChI |
LIQXTMGXZMKQIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)NN=C3CCC(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


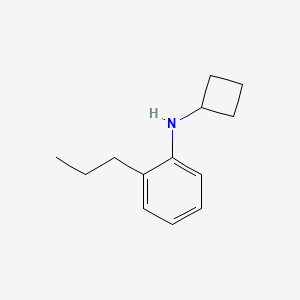
![6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane](/img/structure/B13243877.png)
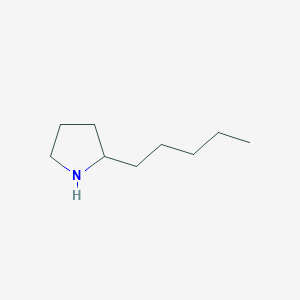
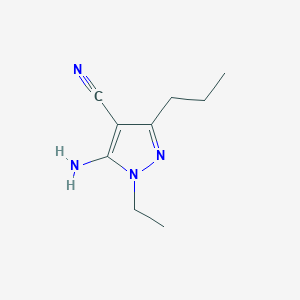

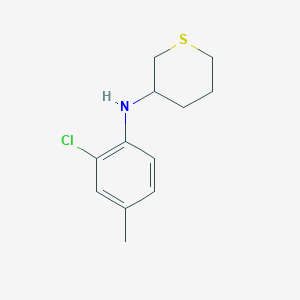
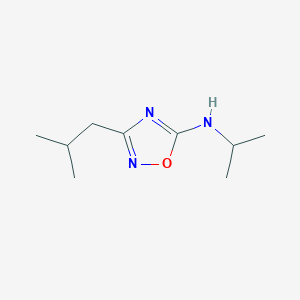
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride](/img/structure/B13243913.png)
![2-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13243920.png)

amine](/img/structure/B13243933.png)
